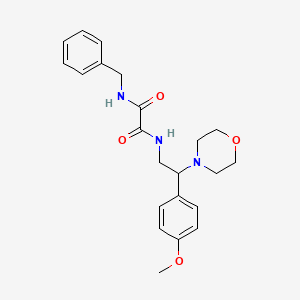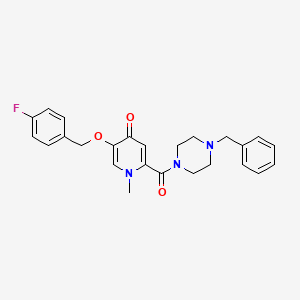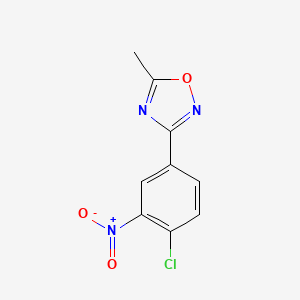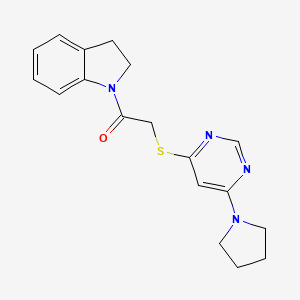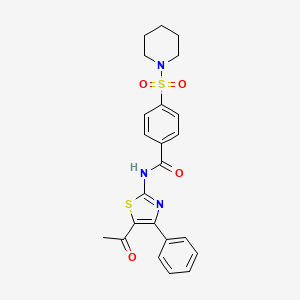
(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone, also known as AQ-11, is a novel compound that has drawn significant attention in the scientific community. AQ-11 has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation.
科学的研究の応用
Antiviral Activity
Quinoxaline derivatives have been synthesized as potential antiviral agents . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . One of the compounds showed promising antiviral activity .
Antimicrobial Activity
Quinoxaline derivatives have also been used as antimicrobial agents . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Some compounds exhibit antibacterial and/or antifungal activities .
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have been studied for their anti-cancer and anti-proliferative activities . The activity of synthesized compounds and control drugs against human colon (HCT116) and cancer cell lines of the mouse monocyte macrophage leukaemic (RAW 264.7) has been determined .
C–H Bond Activation
The direct C3-functionalization of quinoxalin-2 (1 H)-ones via C–H bond activation has recently attracted considerable attention, due to their diverse biological activities and chemical properties .
Antibiotic Use
Quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Anti-Inflammatory Activity
Quinoxaline derivatives have been studied for their anti-inflammatory activities . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in this review .
将来の方向性
The future directions for research on “(2-Chlorophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone” and related compounds could involve further exploration of their biological activities. For example, indole derivatives have been found to possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . Similarly, quinoxaline derivatives have shown a broad spectrum of biological activities .
作用機序
Target of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities . They are used in various pharmaceutical applications, including as antibiotics .
Mode of Action
Quinoxaline derivatives have been known to interact with various targets, receptors, or microorganisms . The interaction of the compound with its targets leads to changes that result in its biological activity.
Biochemical Pathways
Quinoxaline derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities , suggesting that they may have various molecular and cellular effects.
特性
IUPAC Name |
(2-chlorophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-16-6-2-1-5-15(16)20(25)24-11-9-14(10-12-24)26-19-13-22-17-7-3-4-8-18(17)23-19/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJJBZWPVWNGAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(2,3-dichloro-N-methylsulfonylanilino)acetyl]amino]benzamide](/img/structure/B2839030.png)
![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2839031.png)



![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B2839038.png)
![3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide](/img/structure/B2839039.png)
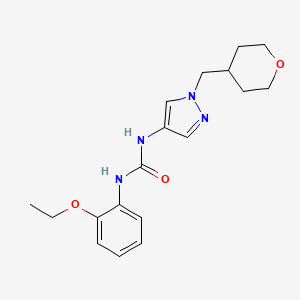
![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2839043.png)
